molecular formula C19H17NO4 B12453001 2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B12453001
M. Wt: 323.3 g/mol
InChI Key: JMGFMPZYGXUYOV-UHFFFAOYSA-N
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Description

2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core structure substituted with a 3,4-dimethoxyphenylamino group and an ethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione typically involves the condensation of 3,4-dimethoxyaniline with an indene-1,3-dione derivative under acidic or basic conditions. The reaction can be carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux temperature and stirred for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced indene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced indene derivatives.

    Substitution: Halogenated, nitrated, or alkylated indene derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and materials. It is used in the development of novel catalysts and ligands for organic transformations.

    Biology: The compound exhibits biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is studied for its potential use as a therapeutic agent in the treatment of various diseases.

    Medicine: The compound is explored for its potential as a drug candidate due to its ability to interact with specific molecular targets and pathways involved in disease progression.

    Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact molecular pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest through the modulation of key signaling pathways.

Comparison with Similar Compounds

2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:

    Indane-1,3-dione: A closely related compound with similar structural features and applications in medicinal chemistry and organic electronics.

    3,4-Dimethoxyphenyl derivatives: Compounds containing the 3,4-dimethoxyphenyl moiety, which exhibit diverse biological activities and are used in the development of therapeutic agents.

    Indene derivatives: A broad class of compounds with an indene core structure, known for their wide range of applications in chemistry, biology, and materials science.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct electronic and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2-[N-(3,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

InChI

InChI=1S/C19H17NO4/c1-11(20-12-8-9-15(23-2)16(10-12)24-3)17-18(21)13-6-4-5-7-14(13)19(17)22/h4-10,21H,1-3H3

InChI Key

JMGFMPZYGXUYOV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=C(C=C1)OC)OC)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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